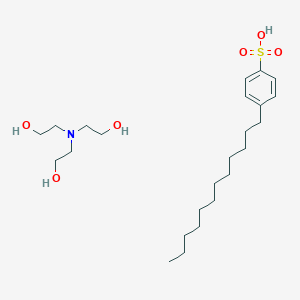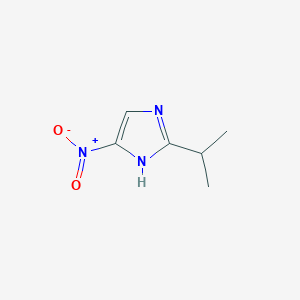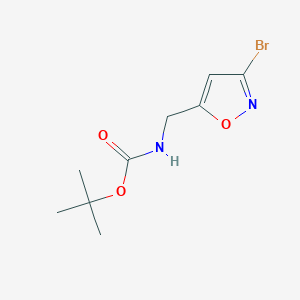
3-Bromo-5-(N-Boc)aminomethylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Bromo-5-(N-Boc)aminomethylisoxazole" is a derivative of isoxazole, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. Isoxazole derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The presence of a bromine atom and an aminomethyl group in the compound suggests potential reactivity and utility in synthetic chemistry for the development of pharmacologically active molecules.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. One approach involves the regioselective synthesis of 3,5-disubstituted isoxazoles from 1,1-disubstituted bromoalkenes via 1,3-dipolar cycloaddition with nitrile oxides, leading to bromoisoxazoline intermediates that can aromatize to isoxazoles . Another method includes the synthesis of N-3-bromoisoxazolin-5-yl substituted 2,3-benzodiazepines, which are synthesized as noncompetitive AMPAR antagonists, indicating the potential for the bromoisoxazole moiety to interact with biological targets .
Molecular Structure Analysis
The molecular structure of "3-Bromo-5-(N-Boc)aminomethylisoxazole" would feature a bromine atom at the 3-position and an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group at the 5-position of the isoxazole ring. This structure is likely to influence the compound's reactivity and interaction with biological targets, as seen in related compounds where substituents at similar positions play a crucial role in biological activity .
Chemical Reactions Analysis
Isoxazole derivatives can participate in various chemical reactions. For instance, the bromine atom in the 3-position can be a reactive site for nucleophilic substitution reactions, as demonstrated in the synthesis of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles . The aminomethyl group, once deprotected, can also serve as a nucleophile or be further modified through various chemical transformations, such as alkylation or acylation.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-Bromo-5-(N-Boc)aminomethylisoxazole" would be influenced by its functional groups. The bromine atom would contribute to the compound's density and boiling point, while the Boc-protected aminomethyl group would increase its steric bulk and possibly affect its solubility in organic solvents. The isoxazole ring itself is known for its aromatic character and stability, which would be reflected in the compound's overall stability and reactivity profile.
Applications De Recherche Scientifique
Synthesis and Chemical Modification
3-Bromo-5-(N-Boc)aminomethylisoxazole serves as a versatile intermediate in organic synthesis, especially in the creation of neuroexcitant analogues and other biologically active compounds. Research demonstrates its utility in efficient and enantioselective synthesis processes. For example, it has been employed in the diastereoselective alkylation of glycine derivatives to produce neuroexcitant amino acids with high enantiomeric excess, highlighting its role in synthesizing complex molecules with specific stereochemical configurations (Pajouhesh & Curry, 1998).
Furthermore, its incorporation into cycloaddition reactions, as seen in the generation of N-carbamoyl nitrones and isoxazolidines, underlines its significance in creating novel compounds with potential therapeutic applications. These reactions often yield products with high yields and enantiomeric excesses, useful for further synthetic modifications (Gioia et al., 2009).
Drug Discovery and Development
In the realm of drug discovery, the compound has been utilized to develop analogues and derivatives with potential as medicinal agents. It is particularly noteworthy in the synthesis of derivatives that exhibit anticonvulsant activities, suggesting its utility in creating new treatments for neurological disorders. This application is exemplified by studies on 3-substituted 1,2-benzisoxazole derivatives, where the bromomethyl group plays a crucial role in the chemical transformation leading to compounds with significant biological activity (Uno et al., 1979).
Structural and Mechanistic Studies
The structural characteristics of 3-Bromo-5-(N-Boc)aminomethylisoxazole and its derivatives have been the subject of in-depth studies, providing insights into their conformational dynamics and interactions. These studies are crucial for understanding the molecular basis of their reactivity and potential biological interactions. For instance, the analysis of enantiopure dihydroisoxazole derivatives has revealed distinct conformational preferences and intermolecular interactions, which are essential for their activity as NMDA receptor agonists (Meneghetti et al., 2006).
Propriétés
IUPAC Name |
tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNWOSFDTIOWTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NO1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(N-Boc)aminomethylisoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

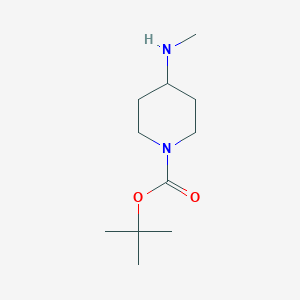
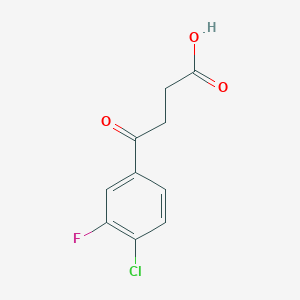
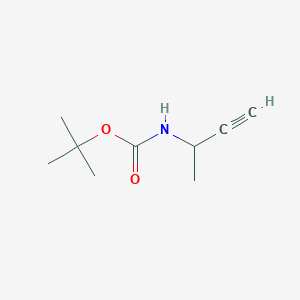
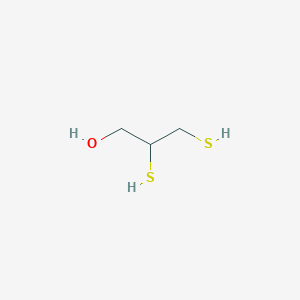
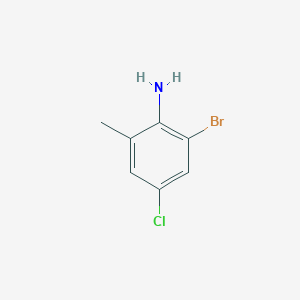
![(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B125526.png)
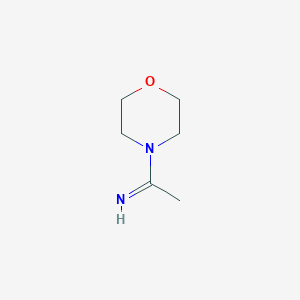
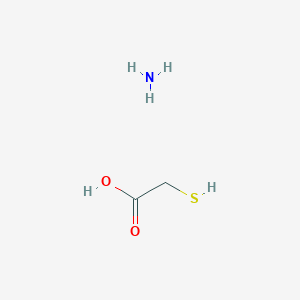
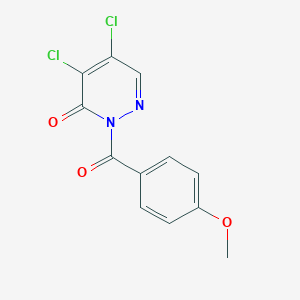
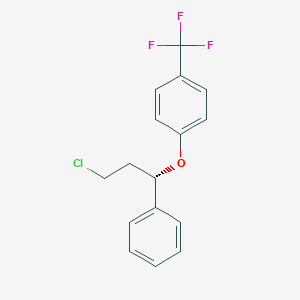
![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)
![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)
